Sodium dibenzyldithiocarbamate (CAS 55310-46-8) is a water-soluble dithiocarbamate salt primarily procured as an ultra-accelerator, polymerization shortstop, and heavy metal chelator . Distinguished by its bulky dibenzyl architecture, this compound offers a specific amphiphilic balance, achieving high aqueous solubility while maintaining compatibility with organic phases. In industrial procurement, it is valued for its ability to drive rapid cross-linking at elevated temperatures without compromising room-temperature stability, making it a critical material for elastomer formulations and biphasic extraction systems where lighter aliphatic analogs fail to meet regulatory or processing requirements.
Substituting sodium dibenzyldithiocarbamate with lighter aliphatic analogs, such as sodium dimethyldithiocarbamate (SDMC) or sodium diethyldithiocarbamate (SDDC), introduces severe regulatory and processing liabilities [1]. Lighter dithiocarbamates undergo thermal degradation during vulcanization to release highly carcinogenic and strictly regulated volatile nitrosamines, such as N-nitrosodimethylamine (NDMA) [1]. Furthermore, SDMC and SDDC exhibit inferior steric hindrance, leading to premature cross-linking (scorching) during ambient storage and compounding [2]. In heavy metal remediation, the lower lipophilicity of diethyl- and dimethyl-metal complexes results in poorer phase separation compared to the highly hydrophobic dibenzyl derivatives, making generic substitution detrimental to both compliance and extraction yield.
A primary procurement driver for sodium dibenzyldithiocarbamate is its structurally inherent nitrosamine safety. During thermal processing and vulcanization, lighter analogs like SDMC and SDDC degrade into highly carcinogenic, volatile nitrosamines (NDMA and NDEA) [1]. In contrast, the cleavage of sodium dibenzyldithiocarbamate yields N-nitrosodibenzylamine, a high-molecular-weight, non-volatile, and non-carcinogenic byproduct [1]. This allows manufacturers to maintain ultra-accelerator cure rates while achieving compliance with stringent food-contact and medical-grade regulatory standards.
| Evidence Dimension | Volatile carcinogenic nitrosamine emission potential |
| Target Compound Data | Generates non-carcinogenic, non-volatile N-nitrosodibenzylamine |
| Comparator Or Baseline | SDMC and SDDC (Generate strictly regulated, carcinogenic NDMA and NDEA) |
| Quantified Difference | 100% elimination of regulated volatile carcinogenic nitrosamine emissions |
| Conditions | High-temperature compounding and vulcanization of elastomers |
Essential for legal compliance in the production of food-contact materials, medical rubber, and consumer latex products where NDMA/NDEA limits are strictly enforced.
The bulky dibenzyl groups of sodium dibenzyldithiocarbamate impart significant lipophilicity to the resulting metal coordination complexes, fundamentally altering phase partitioning compared to lighter aliphatic ligands. Comparative extraction studies demonstrate that aromatic and bulky dithiocarbamates achieve superior precipitation and removal efficiencies for toxic metals (Pb, Cd, Cu, Zn) from aqueous media compared to sodium diethyldithiocarbamate (SDDC) [1]. The enhanced hydrophobicity of the dibenzyl-metal complex drives faster, more complete phase separation and precipitation.
| Evidence Dimension | Metal complex precipitation and phase-separation efficiency |
| Target Compound Data | High extraction yield driven by hydrophobic dibenzyl ligands |
| Comparator Or Baseline | Sodium diethyldithiocarbamate (SDDC) (Lower efficiency due to higher aqueous solubility of the resulting metal complex) |
| Quantified Difference | Superior partition coefficient and higher overall removal percentage for target heavy metals |
| Conditions | Aqueous heavy metal remediation and biphasic extraction systems |
Lowers the required reagent dosing concentration for industrial wastewater treatment and improves the recovery yield of valuable or toxic metals.
In latex and rubber compounding, sodium dibenzyldithiocarbamate functions as a highly controlled ultra-accelerator. Due to the steric hindrance provided by the dibenzyl groups, it exhibits significantly lower reactivity at room temperature compared to SDMC and SDDC [1]. This delayed action provides a longer scorch time (processing safety margin) during milling and storage, while still delivering rapid cure rates once the optimal vulcanization temperature is reached [1].
| Evidence Dimension | Room-temperature scorch resistance (pre-cure time) |
| Target Compound Data | Extended scorch time with thermally delayed activation |
| Comparator Or Baseline | SDMC and SDDC (Short scorch time, high risk of premature cross-linking) |
| Quantified Difference | Significantly longer processing window at ambient temperatures prior to thermal curing |
| Conditions | Natural and synthetic latex compounding prior to vulcanization |
Prevents costly material waste from premature curing during mixing and storage, ensuring consistent manufacturability of complex molded parts.
Sodium dibenzyldithiocarbamate offers a specific solubility profile for biphasic and mixed-solvent industrial applications. It achieves a high aqueous solubility of 178.5 g/L at 25°C due to its ionic sodium salt nature, while the dibenzyl moieties ensure high compatibility with organic solvents . In contrast, free dithiocarbamic acids are inherently unstable and insoluble in water, and lighter sodium salts like SDMC lack sufficient organic phase partitioning capabilities .
| Evidence Dimension | Aqueous and organic solubility profile |
| Target Compound Data | 178.5 g/L aqueous solubility (25°C) with high organic phase compatibility |
| Comparator Or Baseline | Free dithiocarbamic acid (Insoluble/unstable) and SDMC (Poor organic solubility) |
| Quantified Difference | Broadened solvent compatibility range without loss of aqueous stability |
| Conditions | Standard ambient temperature (25°C) in mixed aqueous-organic systems |
Enables seamless integration into emulsion polymerizations and biphasic extractions where reagents must partition effectively between water and organic phases.
Directly leveraging its lack of volatile nitrosamine generation, this compound is procured as an ultra-accelerator and shortstop for food-contact elastomers, medical gloves, and consumer latex products where SDMC/SDDC are prohibited [1].
Utilizing its superior lipophilicity and phase-separation efficiency, it is deployed as a high-yield precipitant for removing Pb, Cd, Cu, and Zn from industrial effluents more efficiently than SDDC [2].
Capitalizing on its high aqueous solubility, it serves as the primary water-soluble intermediate for synthesizing ZBEC, a widely used non-staining secondary accelerator[1].
Benefiting from its amphiphilic balance, it is utilized in phase-transfer catalysis and analytical extractions where the chelator must operate effectively across aqueous-organic boundaries[2].
Irritant